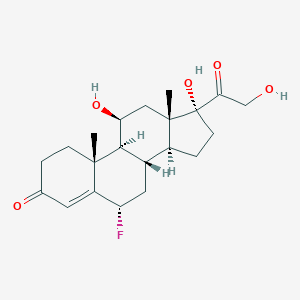

6-alpha-Fluorhydrocortisone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

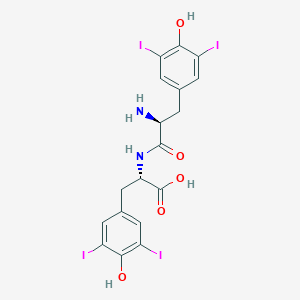

6-alpha-Fluorhydrocortisone is a synthetic corticosteroid with the molecular formula C21H29FO5 and a molar mass of 380.45 g/mol . It is a fluorinated derivative of hydrocortisone, designed to enhance the anti-inflammatory and mineralocorticoid properties of the parent compound. This compound is primarily used in medical applications for its potent anti-inflammatory and immunosuppressive effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-alpha-Fluorhydrocortisone involves the fluorination of a corticosteroid precursor. One common method includes reacting a 17-hydroxy-21-ester epoxide with a stereoselective fluorinating agent such as Selectfluor® . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the selective introduction of the fluorine atom at the 6-alpha position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 6-alpha-Fluorhydrocortisone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.

Substitution: Halogenation and other substitution reactions can introduce different functional groups, enhancing or modifying its activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-alpha-Fluorhydrocortisone has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of fluorinated steroids and their chemical properties.

Biology: The compound is employed in research on steroid hormone receptors and their interactions.

Mechanism of Action

6-alpha-Fluorhydrocortisone exerts its effects primarily through its interaction with glucocorticoid and mineralocorticoid receptors . Upon binding to these receptors, it modulates the transcription of target genes involved in inflammatory and immune responses. The fluorine atom at the 6-alpha position enhances its binding affinity and potency compared to non-fluorinated corticosteroids . This results in increased reabsorption of sodium and excretion of potassium in the kidneys, contributing to its mineralocorticoid activity .

Comparison with Similar Compounds

Fludrocortisone: Another fluorinated corticosteroid with similar mineralocorticoid activity.

Triamcinolone: A synthetic corticosteroid with potent anti-inflammatory properties but lacking the fluorine atom at the 6-alpha position.

Dexamethasone: A highly potent corticosteroid used for its anti-inflammatory and immunosuppressive effects.

Uniqueness: 6-alpha-Fluorhydrocortisone is unique due to the presence of the fluorine atom at the 6-alpha position, which significantly enhances its binding affinity and potency. This modification provides a distinct advantage in terms of its pharmacological profile, making it more effective in certain therapeutic applications compared to its non-fluorinated counterparts .

Properties

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29FO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,23,25,27H,3-6,8-10H2,1-2H3/t12-,13-,15-,16-,18+,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZCUMCMVYZPAH-HVIRSNARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053-58-3 |

Source

|

| Record name | Fluorohydrocortisone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methoxyphenyl)amino]benzenediazonium chloride](/img/structure/B89421.png)

![5H-Dibenzo[a,d]cyclohepten-5-one oxime](/img/structure/B89438.png)

![1,5-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B89440.png)